2-(2,2-Difluoroethoxy)phenylboronic acid
Overview
Description
“2-(2,2-Difluoroethoxy)phenylboronic acid” is a type of organoboron compound. Organoboron compounds are widely used in various applications due to their ability to interact with various carbohydrates . The introduction of a fluorine atom directly to the aromatic ring or to its substituents usually increases the Lewis acidity of these compounds, which is important in terms of their applications as well as stability .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Chemical Reactions Analysis
The chemical reactions involving “this compound” often involve the formation of boronate esters in an aqueous solution . The extreme electronegativity of the fluorine substituent induces a strong withdrawing inductive effect, whereas the resonance effect of its lone-pair electrons allows the fluorine atom to be considered as a π-electron donor as well .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula CHBFO, average mass 201.963 Da, and monoisotopic mass 202.061279 Da .
Scientific Research Applications
Benzoxaboroles and Derivatives
Benzoxaboroles, including derivatives of phenylboronic acids such as 2-(2,2-difluoroethoxy)phenylboronic acid, have found new applications due to their exceptional properties. Initially described over 50 years ago, most investigations into these compounds have occurred more recently. Benzoxaboroles serve as building blocks and protecting groups in organic synthesis. Moreover, certain benzoxaboroles exhibit biological activity and are under clinical trials. They also bind hydroxyl compounds, making them useful as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).
Electrochemical Biosensors
Phenylboronic acid derivatives, including this compound, are pivotal in the development of electrochemical biosensors. These biosensors exploit the selective binding of phenylboronic acid (PBA) to 1,2- and 1,3-diols to form negatively charged boronate esters in neutral aqueous media. This property is particularly leveraged in constructing electrochemical glucose sensors due to the selective binding. PBA-modified electrodes have been widely studied for voltammetric and potentiometric glucose sensors. Furthermore, these biosensors can detect a variety of compounds including hydroxy acids and fluoride ions, with potential applications in monitoring blood glucose levels over extended periods through HbA1c sensors (Anzai, 2016).
Analytical and Antioxidant Activity Methods
Phenylboronic acid derivatives are utilized in analytical methods for determining antioxidant activity. These methods are based on chemical reactions assessing the kinetics or reaching equilibrium state through spectrophotometry. The analytical assays include Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and others. These assays have been applied successfully in the antioxidant analysis or determination of antioxidant capacity of complex samples. The integration of these chemical methods with electrochemical methods can clarify the operating mechanisms and kinetics of processes involving several antioxidants (Munteanu & Apetrei, 2021).
Drug Delivery Systems
This compound derivatives have shown promise in drug delivery systems, particularly pH- and sugar-sensitive layer-by-layer films and microcapsules. These systems are designed for targeted delivery of therapeutic agents such as peptides, proteins, anti-cancer drugs, anti-inflammatory drugs, and DNA. pH-sensitive LbL films and microcapsules can respond to the acidic environments, such as tumor cells or inflamed tissues, facilitating controlled release of drugs. Sugar-sensitive LbL films and microcapsules, utilizing phenylboronic acid's binding to sugars, have been explored for insulin release in response to glucose levels, aiming towards an artificial pancreas (Sato et al., 2011).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Future Directions
Future research directions for “2-(2,2-Difluoroethoxy)phenylboronic acid” and similar compounds include the design of phenylboronate-functionalized polymers for diagnostic and therapeutic applications . Other drug delivery systems, including those for siRNA and insulin, in which PBA has a unique role in physicochemical signal transduction, will also be explored .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .
Mode of Action
Boronic acids are known to form reversible covalent bonds with hydroxyl groups present in their targets, which can lead to changes in the target’s function .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical processes due to their ability to interact with different biological targets .
Result of Action
The interaction of boronic acids with their targets can lead to changes in the function of these targets, which can have various molecular and cellular effects .
Action Environment
Factors such as ph and temperature can affect the stability and reactivity of boronic acids .
Properties
IUPAC Name |
[2-(2,2-difluoroethoxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O3/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13/h1-4,8,12-13H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRHZHWJZSONCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669699 | |
Record name | [2-(2,2-Difluoroethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80669699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958452-29-4 | |
Record name | [2-(2,2-Difluoroethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80669699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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